6-Chloro-2-fluoro-3-iodobenzoic acid
Overview
Description
6-Chloro-2-fluoro-3-iodobenzoic acid is a chemical compound with the molecular formula C7H3ClFIO2 and a molecular weight of 300.46 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3ClFIO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,(H,11,12) . This indicates the presence of a benzene ring with chlorine, fluorine, and iodine substituents, along with a carboxylic acid group.Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 300.46 .Scientific Research Applications
Chemical Behavior and Synthesis
- 6-Chloro-2-fluoro-3-iodobenzoic acid, a compound related to substituted benzoic acids, shows specific chemical behaviors in solutions, like dissociation and homoconjugation. These properties have been studied using conductance methods (Srivastava & Mukherjee, 1983).
- The synthesis of 2-fluoro-6-iodobenzoic acid, closely related to this compound, involves steps like carboxyl group protection, introduction of iodine ions, and deprotection, revealing insights into the chemical processes and conditions ideal for synthesizing such compounds (Zhao Haoyu, Zhang Qimeng, & J. Tao, 2010).
Thermodynamic Properties
- Research on the thermodynamic properties of halobenzoic acids, which includes compounds like this compound, emphasizes the importance of computational chemistry and experimental consistency in understanding these compounds' thermal behaviors (Chirico et al., 2017).
Chemical Reactions and Transformations
- Studies on fluoroarenes, including derivatives of this compound, highlight the regioflexibility in their substitution reactions. Such reactions have significant implications in synthetic chemistry and the development of new compounds (Rausis & Schlosser, 2002).
- Reactions involving organolithium reagents with 2-halobenzoic acids, closely related to this compound, are crucial for understanding the selectivity and efficiency of chemical syntheses (Gohier, Castanet, & Mortier, 2003).
Structural and Photochemical Studies
- Structural characterization and photochemical studies of 2-Chloro-6-Fluorobenzoic Acid, a compound structurally similar to this compound, provide insights into its conformations and photoreactivity. Such studies are vital for understanding the compound's potential applications in various fields (Kuş, 2017).
Computational Chemistry and Spectroscopy
- Vibrational spectra and computational studies of halobenzoic acids, like this compound, offer in-depth insights into their molecular properties, aiding in the development of new materials and drugs (Senthil kumar, Arivazhagan, & Thangaraju, 2015).
Safety and Hazards
Properties
IUPAC Name |
6-chloro-2-fluoro-3-iodobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFIO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKDAMRKDNRQTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(=O)O)F)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFIO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901279201 | |
Record name | Benzoic acid, 6-chloro-2-fluoro-3-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901279201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2056110-36-0 | |
Record name | Benzoic acid, 6-chloro-2-fluoro-3-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2056110-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 6-chloro-2-fluoro-3-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901279201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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